1,3-DIMETHYL 5-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZENE-1,3-DICARBOXYLATE
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Overview
Description
1,3-DIMETHYL 5-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 2,4-dichlorophenyl group and a benzene ring with two carboxylate groups. The presence of multiple functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted benzene derivatives.
Scientific Research Applications
1,3-DIMETHYL 5-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZENE-1,3-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the quinoline core allows for strong binding affinity to specific receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL 5-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZENE-1,3-DICARBOXYLATE: shares similarities with other quinoline derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and benzene dicarboxylate groups enhances its versatility and potential for diverse applications.
Properties
IUPAC Name |
dimethyl 5-[[2-(2,4-dichlorophenyl)-3-methylquinoline-4-carbonyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O5/c1-14-23(25(32)30-18-11-15(26(33)35-2)10-16(12-18)27(34)36-3)20-6-4-5-7-22(20)31-24(14)19-9-8-17(28)13-21(19)29/h4-13H,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKXVBZIBWSYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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